

Solid-Phase Peptide Synthesis of Calpinactam Derivatives: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpinactam is a fungal metabolite originally isolated from Mortierella alpina. It is a hexapeptide that exhibits selective antimycobacterial activity, making it a molecule of interest in the development of new therapeutics against tuberculosis.[1][2] Structurally, Calpinactam is characterized by a C-terminal caprolactam ring.[1][2][3] Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the synthesis of Calpinactam and its derivatives, facilitating structure-activity relationship (SAR) studies to optimize its biological activity.[4][5] This document provides a detailed protocol for the Fmoc-based solid-phase synthesis of a representative Calpinactam derivative.

Data Presentation: Synthesis of a Representative Calpinactam Derivative

The following table summarizes the expected quantitative data for the solid-phase synthesis of a representative **Calpinactam** derivative. The yields and purity are representative of typical Fmoc-SPPS and may vary based on the specific amino acid sequence and coupling efficiency.



Step	Description	Starting Material (mmol)	Product (mmol)	Yield (%)	Purity (%)
1	Loading of the first Fmoc-amino acid onto Wang resin	1.0	0.7	70	>99 (resin)
2	Fmoc deprotection	0.7	0.7	~100	-
3	Coupling of the second Fmoc-amino acid	0.7	0.68	97	>99 (resin)
4	Fmoc deprotection and coupling cycle (repeated for remaining amino acids)	0.68	~0.62	~92 (cumulative)	>98 (resin)
5	On-resin cyclization to form the caprolactam ring	0.62	0.53	85	>95 (resin)
6	Cleavage from resin and global deprotection	0.53	0.45	85	>90 (crude)
7	Purification by RP-HPLC	0.45	0.27	60	>98



Experimental Protocols Materials and Reagents

- · Fmoc-protected amino acids
- Wang resin
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt) or OxymaPure®
- 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DDT)
- · Diethyl ether (cold)
- · Acetonitrile (ACN) for HPLC
- · Water (deionized) for HPLC

Protocol 1: Solid-Phase Synthesis of the Linear Hexapeptide

This protocol outlines the manual Fmoc-SPPS of the linear precursor to a **Calpinactam** derivative on Wang resin.



- Resin Swelling and First Amino Acid Loading:
 - 1. Swell Wang resin (1 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour in a reaction vessel.
 - 2. Drain the DMF.
 - 3. In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
 - 4. Add the activated amino acid solution to the resin and shake for 4 hours at room temperature.
 - 5. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
 - 6. Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride/DIPEA/DCM (1:1:8) for 30 minutes.
 - 7. Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
- Fmoc Deprotection:
 - 1. Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.
 - 2. Drain the solution.
 - 3. Add another 10 mL of 20% piperidine in DMF and shake for 15 minutes.
 - 4. Drain the solution and wash the resin with DMF (5 x 10 mL).
- Amino Acid Coupling:
 - 1. In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
 - 2. Add DIPEA (6 eq.) to the solution to activate the amino acid.
 - 3. Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
 - 4. Wash the resin with DMF (3 x 10 mL).



- 5. Perform a Kaiser test to confirm the completion of the coupling reaction.
- · Peptide Chain Elongation:
 - 1. Repeat steps 2 and 3 for each subsequent amino acid in the hexapeptide sequence.

Protocol 2: On-Resin Cyclization to Form the Caprolactam Ring

This proposed protocol is based on standard on-resin lactam bridge formation techniques.

- Side-Chain Deprotection of the C-terminal Precursor:
 - 1. The C-terminal amino acid precursor for the caprolactam ring should have an orthogonally protected side chain (e.g., a lysine or ornithine derivative with an Alloc or Dde protecting group on the side-chain amine).
 - 2. Selectively deprotect the side-chain amine using the appropriate reagents (e.g., for Alloc, use Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane in DCM; for Dde, use 2% hydrazine in DMF).
 - 3. Wash the resin thoroughly with DMF and DCM.
- On-Resin Lactam Formation:
 - Deprotect the N-terminal Fmoc group of the linear peptide as described in Protocol 1, step
 2.
 - 2. Wash the resin extensively with DMF.
 - 3. To the deprotected peptide-resin, add a solution of a coupling reagent such as PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.
 - 4. Allow the reaction to proceed for 12-24 hours at room temperature. The high dilution effect of the solid support favors intramolecular cyclization.
 - 5. Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).



Protocol 3: Cleavage, Deprotection, and Purification

- Cleavage from Resin:
 - 1. Wash the resin with DCM and dry it under vacuum for 1 hour.
 - 2. Prepare a cleavage cocktail of TFA/TIS/DDT/H2O (92.5:2.5:2.5:2.5).
 - 3. Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.
 - 4. Gently agitate the mixture for 2-3 hours at room temperature.[6][7]
- Peptide Precipitation and Isolation:
 - 1. Filter the resin and collect the filtrate.
 - 2. Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
 - 3. Centrifuge the suspension to pellet the peptide.
 - 4. Wash the peptide pellet with cold diethyl ether twice.
 - 5. Dry the crude peptide under vacuum.
- Purification and Analysis:
 - 1. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
 - 2. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[8][9][10][11] [12]
 - 3. Analyze the fractions by mass spectrometry (MS) to identify the desired product.[8]
 - 4. Pool the pure fractions and lyophilize to obtain the final **Calpinactam** derivative as a white powder.

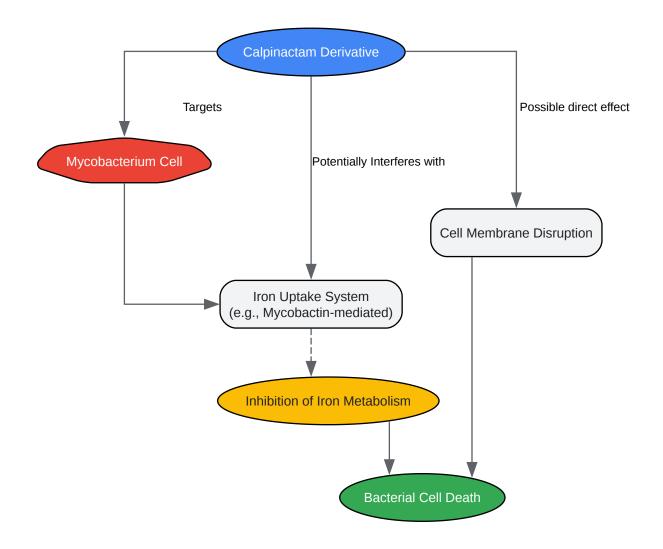


Visualizations



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Caption: Workflow for the solid-phase synthesis of Calpinactam derivatives.





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Caption: Proposed mechanism of action for **Calpinactam** derivatives.

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